molecular formula C17H34O2 B116596 Methyl palmitate CAS No. 112-39-0

Methyl palmitate

Cat. No.: B116596
CAS No.: 112-39-0
M. Wt: 270.5 g/mol
InChI Key: FLIACVVOZYBSBS-UHFFFAOYSA-N
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Description

Methyl palmitate is a fatty acid methyl ester. It has a role as a metabolite.
This compound is a natural product found in Camellia sinensis, Peperomia leptostachya, and other organisms with data available.

Mechanism of Action

Target of Action

Methyl palmitate, a naturally occurring fatty acid ester , primarily targets macrophages . It induces a transient and reversible state of dormancy in these cells . This action is significant as macrophages play a crucial role in inflammation and fibrosis .

Mode of Action

This compound interacts with its targets, the macrophages, by inducing a state of dormancy . This interaction results in a significant reduction in the phagocytic capacity of the macrophages . It also inhibits the nuclear factor kappa-β pathway (NF-κB), which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and infections .

Biochemical Pathways

This compound affects several biochemical pathways. It prevents bleomycin-induced lung inflammation and fibrosis by inhibiting the NF-κB pathway . It also prevents CCl4-induced liver fibrosis linked to reduced TGF-β . Furthermore, it has been found to act primarily on the voltage-dependent K+ (Kv) channel of aortic smooth muscle cells, causing aortic relaxation .

Pharmacokinetics

It is known that this compound can be combined with endogenous blood components like albumin to form stable, spherical nanoparticles . These nanoparticles can be systemically administered and have been shown to transiently and reversibly inhibit non-specific particle sequestration, thus redirecting nanomedicines towards their specific target tissue .

Result of Action

The action of this compound results in significant molecular and cellular effects. It has anti-inflammatory and anti-fibrotic effects . It prevents lung inflammation and fibrosis induced by bleomycin and liver fibrosis induced by CCl4 . It also induces aortic relaxation by acting on the Kv channel of aortic smooth muscle cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound can be used as an additive in food and cosmetic industries for the stabilization of fats and oil products by slowing down the auto-oxidation of unsaturated fatty acids . This suggests that its stability and efficacy might be influenced by factors such as temperature, pH, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

Methyl palmitate plays a crucial role in biochemical reactions, particularly in the stabilization of fats and oils by slowing down the auto-oxidation of unsaturated fatty acids . It interacts with several enzymes and proteins, including muscarinic receptors, where it functions as an antagonist . Additionally, this compound acts as a vasodilator, relaxing arterioles in the retina upon electrical depolarization . It also modulates nicotinic receptors in the superior cervical ganglion .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect gene expression and DNA methylation patterns in human pancreatic islets, leading to altered glucose-stimulated insulin secretion . The compound also impacts cell signaling pathways, including those involved in glycolysis, gluconeogenesis, and fatty acid metabolism . Furthermore, this compound has anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to muscarinic and nicotinic receptors, modulating their activity . The compound also influences the expression of genes involved in metabolic pathways, such as glycolysis and fatty acid metabolism . Additionally, this compound has been shown to activate Kv7 channels, promoting perivascular adipose tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound nanoparticles can induce a transient and reversible state of dormancy in macrophages, altering their uptake function . This temporal effect allows for enhanced delivery of nanomedicines to target tissues . The stability and degradation of this compound in laboratory conditions are also important factors to consider, as they can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, this compound has demonstrated anti-inflammatory activity by reducing paw edema and the levels of pro-inflammatory cytokines . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and fatty acid metabolism . It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . The compound also affects metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transporters . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with proteins and post-translational modifications. The compound can be targeted to specific compartments or organelles through signals such as protein palmitoylation . This localization can affect its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of this compound is essential for elucidating its role in cellular processes and developing targeted therapies .

Properties

IUPAC Name

methyl hexadecanoate
Source PubChem
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InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3
Source PubChem
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InChI Key

FLIACVVOZYBSBS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC
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Molecular Formula

C17H34O2
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DSSTOX Substance ID

DTXSID4029149
Record name Methyl hexadecanoate
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Molecular Weight

270.5 g/mol
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Physical Description

Liquid, Colorless liquid; mp = 29.5 deg C; [Hawley] Clear liquid; mp = 26-29 deg C; [MSDSonline]
Record name Hexadecanoic acid, methyl ester
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Boiling Point

417 °C
Record name METHYL PALMITATE
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Solubility

Insol in water; very sol in ethyl alc, acetone; sol in ether, Insoluble in water, soluble in alcohol and ether
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Vapor Pressure

0.0000604 [mmHg], 6.04X10-5 @ 25 °C
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Color/Form

Colorless liq

CAS No.

112-39-0
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Melting Point

30 °C
Record name METHYL PALMITATE
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Synthesis routes and methods

Procedure details

Basal gastric acidity was determined by pyloric ligation under ether anaesthesia followed by gastric lavage with normal saline. Except for the control group, all the rats received 3 doses (1, 3 & 5 mg/kg) of the said compound and standard antagonist atropine (0.01, 0.05 & 0.1 mg/kg) subcutaneously 15 minutes prior to pyloric ligation. Three hours later the animals were killed and the stomach was tied at the oesophageal junction and removed. The contents were collected by cutting along the greater curvature and the free acidity was determined by titration against 0.01 normal NaOH using Topfers reagent as indicator.
Name
normal saline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
atropine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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